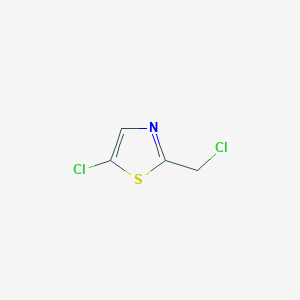

5-Chloro-2-(chloromethyl)-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

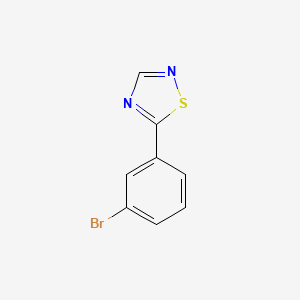

5-Chloro-2-(chloromethyl)-1,3-thiazole is a chemical compound that belongs to the thiazole family, characterized by a heterocyclic ring containing both sulfur and nitrogen atoms. This compound serves as a versatile intermediate in the synthesis of various other chemical entities, which can be utilized in different applications, including the development of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of thiazole derivatives, including 5-Chloro-2-(chloromethyl)-1,3-thiazole, can be achieved through several methods. One approach involves the use of 1,3-dichloropropene, which reacts with sodium thiocyanate to yield 3-chloro-2propenylthiocyanate. This intermediate then undergoes a thermal [3,3]-sigmatropic rearrangement to form an isothiocyanate derivative, which upon further chlorination gives 2-chloro-5-chloromethylthiazole . Other synthetic routes are also explored to produce various substituted thiazoles, indicating the adaptability of the synthesis process to produce a wide range of derivatives .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using various spectroscopic techniques and computational methods. For instance, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using single-crystal X-ray diffraction and density functional theory (DFT) calculations. These studies provide insights into the bond lengths, bond angles, and torsion angles, which are crucial for understanding the reactivity and properties of the thiazole ring .

Chemical Reactions Analysis

Thiazole derivatives participate in a variety of chemical reactions, which are essential for their functionalization and application in different fields. For example, the synthesis of metal complexes with thiazole ligands involves coordination to metal atoms through various donor atoms present in the ligand, such as hydroxyl oxygen, imino nitrogen, and thiazole ring nitrogen . Additionally, the reactivity of thiazole derivatives can be manipulated to create compounds with potential applications as antifungal agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-(chloromethyl)-1,3-thiazole are crucial for its application as a chemical raw material. These properties include solubility, melting point, and reactivity, which determine the compound's suitability for various applications. Purification techniques and the quality of the final product are also important considerations in the production and application of this compound . The market prospects for thiazole derivatives depend on their physical and chemical properties, as well as their potential uses in the pharmaceutical and agrochemical industries.

Aplicaciones Científicas De Investigación

Chemical Properties and Applications

5-Chloro-2-(chloromethyl)-1,3-thiazole is a chemical raw material with distinct physical and chemical properties. Its application areas and market prospects are significant, with various synthesis routes explored from different initial raw materials. The source of raw materials, product quality, percent conversion, and costs are key factors in its utilization (Huang Jin-yan, 2010).

Synthesis of Derivatives

This compound has been used to synthesize thiazole derivatives, notably through reactions with sodium thiocyanate and subsequent processes to produce various derivatives such as 5-hydroxymethylthiazole (G. Hillstrom et al., 2001). Additionally, its derivatives, including 1,3-thiazolecarbaldehydes, have been synthesized through lithiation reactions, offering new thiazole series of low-molecular weight (V. Sinenko et al., 2017).

Intermediate in Biologically Active Compounds

5-Chloro-2-(chloromethyl)-1,3-thiazole serves as an important intermediate in the synthesis of many biologically active compounds. For instance, chloro-2-oxo-butyric acid ethyl ester, synthesized from this compound, is an intermediate in the production of thiazole carboxylic acids (Tu Yuanbiao et al., 2016).

Development of Agrochemicals

A series of phosphonate derivatives containing 1,2,3-triazole and thiazole rings were synthesized using 5-Chloro-2-(chloromethyl)-1,3-thiazole, showing potential herbicidal and fungicidal activities. This application in agrochemicals highlights its role in developing novel compounds with high activity and low toxicity (Xiao-Bao Chen et al., 2007).

Synthesis of 5-Amino-2-hydrazino-1,3-Thiazole

In research aimed at producing derivatives of 5-amino-2-hydrazino-1,3-thiazole, this compound played a pivotal role. The derivatives underwent recyclization and acid hydrolysis to produce substituted 3-amino-2-thiohydantoins (A. G. Balya et al., 2008).

Generation of 5-Aryl-2-arylsulfonyl-1,3-Thiazoles

Treatment of certain ketones with 5-Chloro-2-(chloromethyl)-1,3-thiazole facilitated the generation of a library of 5-aryl-2-arylsulfonyl-1,3-thiazoles, showcasing its utility in the synthesis of diversified thiazole derivatives (P. Sheldrake et al., 2006).

Molecular Structure Studies

Research on the molecular structure of thiazole derivatives, such as the 4-Chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole, has been conducted, offering insights into their formation mechanisms and crystal structures (Liu et al., 2008).

Propiedades

IUPAC Name |

5-chloro-2-(chloromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NS/c5-1-4-7-2-3(6)8-4/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWAQJGLVRKTOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(chloromethyl)-1,3-thiazole | |

CAS RN |

50398-77-1 |

Source

|

| Record name | 5-chloro-2-(chloromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide](/img/structure/B2529999.png)

![N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2530002.png)

![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530003.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530005.png)

![1-butyl-3-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2530007.png)

![1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B2530015.png)

![Methyl (E)-4-oxo-4-[3-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidin-1-yl]but-2-enoate](/img/structure/B2530016.png)

![2-[[1-[4-(2-Methyl-1,3-oxazol-4-yl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530017.png)